N1-Methylation Reduces H-Bond Donor Count by 50% Versus N1-Unsubstituted Analog
The target compound (N1-methylated) has 1 hydrogen-bond donor (HBD), while the direct N1-unsubstituted analog 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid (CAS 929339-46-8) has 2 HBDs [1]. This structural difference reduces HBD count by 50%, which directly impacts passive membrane permeability predictions and oral bioavailability according to Lipinski's Rule of Five guidelines [1][2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count – Drug-Likeness Parameter |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | CAS 929339-46-8: 2 HBD |
| Quantified Difference | 1 HBD fewer (50% reduction) |
| Conditions | Computed descriptor values from PubChem (XLogP3, Cactvs); standardized for neutral species. No solvent or pH conditions applied. |
Why This Matters
Lower HBD count is strongly correlated with improved passive membrane permeability (R² = 0.71 in Caco-2 models; Winiwarter et al., 2003), making the target compound a preferred starting point for CNS or oral drug programs relative to its non-methylated analog.
- [1] PubChem Compound Summary for CID 62720532. U.S. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/62720532 View Source
- [2] PubChem Compound Summary for CID 17028193. U.S. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/929339-46-8 View Source
